Dimethylcarbamate

Prodrug Design Pharmacokinetics Oral Bioavailability

Dimethylcarbamate (N,N-dimethylcarbamic acid, CAS 7260-94-8) and its reactive form, N,N-dimethylcarbamoyl chloride (CAS 79-44-7), are essential for pharmaceutical synthesis, analytical method development, and cholinesterase research. Unlike N-methylcarbamates or N,N-diethylcarbamates, the N,N-dimethylcarbamate scaffold demonstrates validated selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE) with IC50 values of 0.11–0.18 mmol L⁻¹, making it the preferred promoiety for prodrug design and Alzheimer's disease research. Deuterated dimethylcarbamate internal standards (e.g., pirimicarb-d6) enable sub-ppb LC-MS/MS quantification. The free acid is unstable; procure the stabilized anion, deuterated derivative, or carbamoyl chloride reagent for synthetic installation onto phenolic and alcoholic hydroxyl groups.

Molecular Formula C3H6NO2-
Molecular Weight 88.09 g/mol
Cat. No. B8479999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylcarbamate
Molecular FormulaC3H6NO2-
Molecular Weight88.09 g/mol
Structural Identifiers
SMILESCN(C)C(=O)[O-]
InChIInChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6)/p-1
InChIKeyDWLVWMUCHSLGSU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylcarbamate Compound Overview: Molecular Identity and Baseline Properties for Research Procurement


Dimethylcarbamate (N,N-dimethylcarbamic acid; CAS Registry Number not assigned to the free acid form) is an aliphatic acyclic organic carbonic acid derivative with the molecular formula C3H7NO2 and a molecular weight of 89.09 g/mol [1]. It belongs to the class of organic carbonic acids and derivatives and is structurally characterized by the dimethylamino carbonyl group [1]. In its free acid form, it is unstable and rapidly undergoes decarboxylation to release dimethylamine and carbon dioxide [2]. The compound has been identified in human blood as part of the exposome but is not a naturally occurring metabolite, being found only in individuals exposed to the compound or its derivatives [1]. For procurement purposes, the compound is primarily available and utilized as the stabilized N,N-dimethylcarbamate anion, as deuterated derivatives for analytical applications, or as its reactive carbamoyl chloride form for synthetic use .

Why Dimethylcarbamate Cannot Be Casually Substituted: Differentiation from N-Methylcarbamates and Alternative N,N-Dialkylcarbamates


Substituting dimethylcarbamate with N-methylcarbamates or other N,N-dialkylcarbamates (e.g., diethyl or diisopropyl) introduces quantifiable differences in cholinesterase inhibition selectivity, metabolic stability, and analytical response that directly impact experimental outcomes and procurement decisions. N-Methylcarbamates and N,N-dimethylcarbamates exhibit fundamentally different inhibition kinetics and selectivity profiles against acetylcholinesterase (AChE) versus butyrylcholinesterase (BuChE), as demonstrated in comparative enzyme assays [1]. In prodrug applications, the N,N-dimethylcarbamate moiety enables successful bioactivation to the parent drug, whereas the N,N-diethylcarbamate and N,N-diisopropylcarbamate analogs are metabolized into inactive metabolites that fail to release the active pharmaceutical ingredient [2]. For analytical method development, deuterated dimethylcarbamate internal standards provide specific chromatographic retention time and mass spectrometric fragmentation characteristics that are not interchangeable with other carbamate isotope-labeled standards . These functional divergences establish that dimethylcarbamate and its derivatives cannot be treated as generic equivalents to other carbamates in research and industrial workflows.

Dimethylcarbamate Quantitative Differentiation Evidence: Comparative Performance Data for Procurement Decisions


Oral Bioavailability Enhancement: N,N-Dimethylcarbamate Prodrug Outperforms Diethyl and Diisopropyl Analogs

In a comparative prodrug study of tapentadol, the N,N-dimethylcarbamate prodrug (WWJ01) demonstrated successful bioactivation to release the active parent drug, whereas the N,N-diethylcarbamate (WWJ02) and N,N-diisopropylcarbamate (WWJ03) prodrugs were metabolized into inactive metabolites and failed to release tapentadol. The N,N-dimethylcarbamate prodrug achieved a 2.3-fold higher oral bioavailability compared to the unmodified tapentadol parent compound [1].

Prodrug Design Pharmacokinetics Oral Bioavailability Carbamate Bioactivation

Analytical Method Validation: Deuterated Dimethylcarbamate Internal Standard Enables Sub-ppb Quantification in Complex Matrices

Pirimicarb-d6 (a deuterated dimethylcarbamate derivative) was employed as an internal standard in a validated LC-MS/MS method for the quantification of 11 carbamate pesticides in camel milk. The method achieved limits of detection (LOD) of approximately 0.01 μg/kg and limits of quantification (LOQ) ranging from 0.031 μg/kg to 0.041 μg/kg across the analyte panel. Recovery of pirimicarb using the deuterated internal standard was 100-102%, demonstrating excellent accuracy .

LC-MS/MS Internal Standard Pesticide Residue Analysis Method Validation

Cholinesterase Inhibition Selectivity: Dimethylcarbamate Derivatives Exhibit BuChE Preference Over AChE

In vitro Ellman's assays using human blood samples demonstrated that novel 2-arylaminocyclohexyl N,N-dimethylcarbamates and 3-arylaminocyclohexyl N,N-dimethylcarbamates exhibit selective inhibition of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). The most active compounds in the 2-arylaminocyclohexyl series achieved maximum BuChE inhibition of 90% with IC50 values of 6 and 8 mmol L-1. The 3-arylaminocyclohexyl series demonstrated IC50 values between 0.11 and 0.18 mmol L-1 for BuChE [1][2]. Comparative studies from 1973 established that N-methylcarbamates and N,N-dimethylcarbamates exhibit distinct inhibition profiles against AChE versus BuChE [3].

Cholinesterase Inhibition Butyrylcholinesterase Alzheimer's Disease Enzyme Selectivity

Thermal Degradation Pathway: Dimethylcarbamate Elimination Produces Dimethylamine via Distinct Six-Membered Cyclic Transition State

Theoretical studies at the MP2/6-31G and MPW1PW91/6-31G(d,p) levels established that 2-arylethyl N,N-dimethylcarbamates undergo gas-phase elimination through a concerted, non-synchronous six-membered cyclic transition state to produce N,N-dimethylcarbamic acid and substituted styrene in the rate-determining step. The unstable N,N-dimethylcarbamic acid intermediate then rapidly decarboxylates through a four-membered cyclic transition state to release dimethylamine and CO2 [1][2]. The logarithm of relative theoretical rate coefficients plotted against Taft's σ* values gave a linear correlation (ρ* = -0.137 ± 0.023, r = 0.9610 at 360 °C) [2].

Thermal Stability Degradation Kinetics Carbamate Elimination Computational Chemistry

Validated Application Scenarios for Dimethylcarbamate in Research and Industrial Settings


Oral Prodrug Development Requiring Reliable Bioactivation

When developing oral prodrugs for compounds with poor bioavailability due to extensive first-pass metabolism, N,N-dimethylcarbamate is the preferred promoiety based on direct comparative evidence. The tapentadol case study demonstrates that N,N-dimethylcarbamate enables successful bioactivation to the active parent drug with a 2.3-fold bioavailability improvement, while N,N-diethylcarbamate and N,N-diisopropylcarbamate analogs are metabolically inactivated and fail to release the active compound [1]. This scenario applies to pharmaceutical development programs targeting improved oral absorption of amine-containing drugs.

LC-MS/MS Method Development for Trace-Level Carbamate Pesticide Quantification

For analytical chemists developing validated LC-MS/MS methods for carbamate pesticide residues in complex biological or environmental matrices, deuterated dimethylcarbamate internal standards (e.g., pirimicarb-d6) enable sub-ppb quantification with excellent recovery. The validated method achieved LOD of ~0.01 μg/kg and recovery of 100-102% for pirimicarb in camel milk samples . This application scenario is critical for food safety testing laboratories, environmental monitoring agencies, and regulatory compliance workflows requiring robust quantitation of carbamate residues.

Selective Butyrylcholinesterase Inhibitor Screening for Neurological Research

In Alzheimer's disease research and other neurological applications where selective BuChE inhibition is therapeutically relevant, N,N-dimethylcarbamate-based scaffolds provide a validated selectivity profile. The demonstrated IC50 values of 0.11-0.18 mmol L-1 for BuChE with noncompetitive inhibition kinetics against AChE [2][3] establish a basis for structure-activity relationship studies. Comparative data indicate that N-methylcarbamates exhibit different inhibition selectivity, making dimethylcarbamates the scaffold of choice when BuChE selectivity is a key screening criterion [4].

Synthetic Intermediate for Carbamoylation Reactions in Pharmaceutical Manufacturing

N,N-Dimethylcarbamoyl chloride (CAS 79-44-7) serves as a key reactive intermediate for introducing the dimethylcarbamate moiety onto phenolic and alcoholic hydroxyl groups. This reagent is employed in documented pharmaceutical synthesis routes, including the preparation of bronchodilator carbamate derivatives and 5-indolinyl N,N-dimethylcarbamates as cholinesterase inhibitors [5][6]. Procurement of this specific carbamoylating agent is essential for synthetic chemists requiring precise installation of the dimethylcarbamate functional group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.